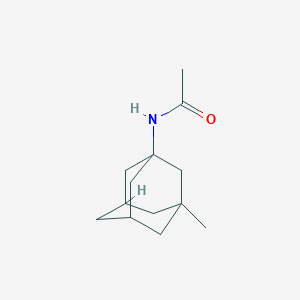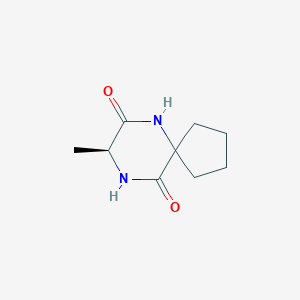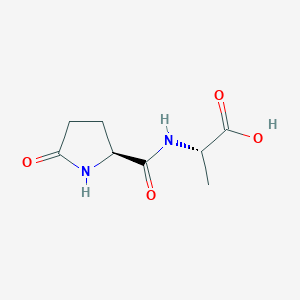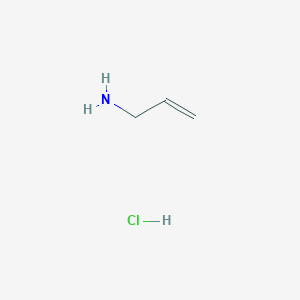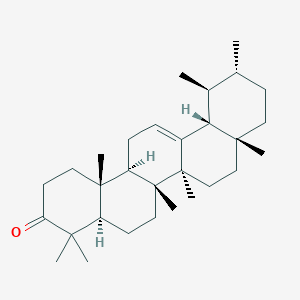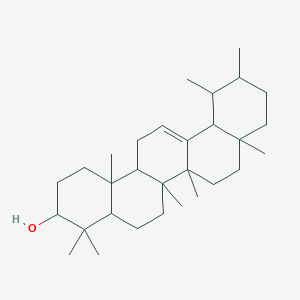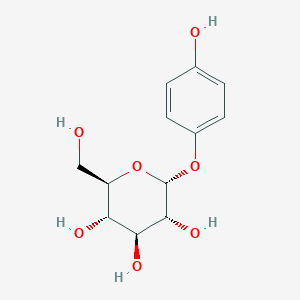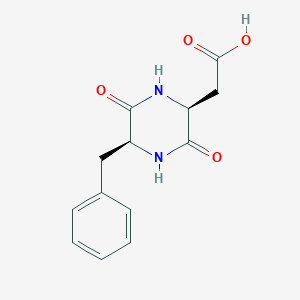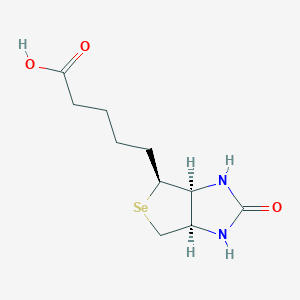
Sélénobiotine
Vue d'ensemble
Description
Selenobiotin is a compound with the molecular formula C10H16N2O3Se . It is a variant of biotin where a selenium atom is incorporated into the structure . It is known to have a molecular weight of 291.22 g/mol .
Synthesis Analysis
Selenoproteins, which include selenobiotin, are synthesized in cells through a unique mechanism that involves specific enzymes and factors. This process directly depends on selenium intake . The RNA of transported selenocysteine (tRNA [Ser]Sec) combines with serine and is acylated to form Ser-tRNA [Ser]Sec .
Molecular Structure Analysis
Selenobiotin contains a total of 33 bonds, including 17 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, and 1 hydroxyl group .
Chemical Reactions Analysis
Selenoproteins, including selenobiotin, act as antioxidant warriors for various biological processes such as thyroid regulation, male fertility enhancement, and anti-inflammatory actions . They also participate indirectly in the mechanism of wound healing as oxidative stress reducers .
Physical and Chemical Properties Analysis
Selenobiotin has a molecular weight of 291.22 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts. It also has 5 rotatable bonds .
Applications De Recherche Scientifique
Applications biomédicales
La sélénobiotine a été explorée pour son potentiel dans les interventions thérapeutiques. Ses propriétés antioxydantes en font un candidat pour protéger les cellules du stress oxydatif lié à diverses maladies . De plus, le rôle de la this compound dans l'amélioration de l'efficacité des médicaments chimiothérapeutiques et la modulation des réponses immunitaires en thérapie anticancéreuse fait l'objet de recherches .
Science de l'environnement
En science de l'environnement, la this compound est étudiée pour son rôle dans les écosystèmes végétaux. Elle est connue pour améliorer la croissance des plantes et la qualité nutritionnelle, et peut être utilisée pour biofortifier les cultures en sélénium, un micronutriment essentiel . De plus, la participation de la this compound dans les interactions sol-plante-microorganisme est cruciale pour comprendre le cycle du sélénium dans l'environnement .
Technologie alimentaire
La this compound est importante en technologie alimentaire pour ses propriétés nutraceutiques. Elle est utilisée pour enrichir les aliments en sélénium, améliorant ainsi leur valeur nutritionnelle. La recherche est en cours pour développer des aliments fonctionnels enrichis en sélénium qui peuvent contribuer à la santé humaine en fournissant du sélénium essentiel dans l'alimentation .
Agriculture
En agriculture, la this compound est utilisée pour améliorer le rendement des cultures et la qualité. Son application en élevage est également remarquable, où elle est utilisée pour enrichir les aliments pour animaux, améliorant ainsi la teneur en sélénium des produits alimentaires d'origine animale .
Pharmaceutiques
Le rôle de la this compound dans les produits pharmaceutiques est exploré pour ses activités antioxydantes et anticancéreuses. C'est un composant des médicaments à base de sélénium qui sont en cours de développement pour lutter contre une série de maladies, dont le cancer . Son potentiel dans les systèmes de délivrance de médicaments et comme agent pharmacologique fait également l'objet de recherches .
Nanotechnologie
En nanotechnologie, la this compound contribue à la synthèse de nanoparticules de sélénium (SeNPs), qui ont des applications dans la délivrance de médicaments, l'imagerie et la détection. Les SeNPs sont connues pour leur biocompatibilité et leur faible toxicité, ce qui les rend adaptées aux applications biomédicales .
Génie chimique
La this compound est impliquée dans la biosynthèse et l'ingénierie des sélénoprotéines, qui sont cruciales pour diverses enzymes industrielles et biocatalyseurs. La livraison de ces sélénoprotéines aux cellules de mammifères est un domaine de recherche clé en biologie synthétique<
Mécanisme D'action
Target of Action:
Selenobiotin is a novel compound that has garnered attention due to its potential therapeutic applications. One of its primary targets is the biotin receptor (BR) . Biotin receptors are proteins involved in cellular processes, including cell growth, metabolism, and gene expression. Selenobiotin specifically interacts with these receptors, which play a crucial role in its mode of action .
Orientations Futures
The regulation of selenoproteins in response to a variety of pathophysiological conditions and cellular stressors, including selenium levels, oxidative stress, replicative senescence, or cancer, awaits further detailed investigation . The sequence of events leading Sec-tRNA ([Ser]Sec) delivery to ribosomal A site also awaits further analysis .
Analyse Biochimique
Biochemical Properties
Selenobiotin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Selenoproteins, which contain one or several selenocysteine residues, are synthesized in the cells via a unique mechanism that involves specific enzymes and factors and directly depends on selenium intake . Selenobiotin, being a selenoprotein, is expected to follow similar biochemical pathways.
Cellular Effects
Many selenoproteins have prominent antioxidant properties and can eliminate reactive oxygen species (ROS) formed as byproducts of molecular oxygen reactions in the process of oxidative phosphorylation in the cells . As a selenoprotein, selenobiotin may share these properties.
Molecular Mechanism
It is known that selenoproteins are synthesized in the cells via a unique mechanism that involves specific enzymes and factors and directly depends on selenium intake . Selenobiotin, being a selenoprotein, is expected to follow similar molecular mechanisms.
Temporal Effects in Laboratory Settings
A study on selenobiotinyl-streptavidin co-crystal datasets recorded for selenium single-wavelength anomalous diffraction (Se-SAD) structure determination provides some insights .
Dosage Effects in Animal Models
Animal models have played a critical role in exploring and describing disease pathophysiology, identifying targets, and surveying new therapeutic agents and in vivo treatments .
Metabolic Pathways
Selenobiotin is likely involved in the metabolic pathways of selenoproteins. Selenoproteins have a wide range of cellular functions including regulation of selenium transport, thyroid hormones, immunity, and redox homeostasis .
Transport and Distribution
Selenoprotein P (Sepp) is known to transport selenium to target tissues . Hepatocytes convert nutritional selenocompounds into Sepp for transport and distribution . As a selenoprotein, selenobiotin might be transported and distributed in a similar manner.
Subcellular Localization
Prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing . As a protein, selenobiotin’s subcellular localization could be predicted using similar methods.
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3Se/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUDXAKXEONARI-ZKWXMUAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C([Se]1)CCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]([Se]1)CCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973528 | |
| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57956-29-3 | |
| Record name | Selenobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057956293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary evidence suggesting selenobiotin can be biologically synthesized?
A1: Research indicates that selenobiotin, the selenium analog of biotin, can be produced enzymatically. A study successfully demonstrated the production of selenobiotin by depleting the iron-sulfur cluster from Escherichia coli biotin synthase and reconstituting it with iron and selenium. [] This modified enzyme, containing a [2Fe-2Se]2+ cluster, catalyzed the insertion of selenium into dethiobiotin, forming selenobiotin. This finding provides strong evidence for the potential of biological selenobiotin biosynthesis. []
Q2: How does the activity of the [2Fe-2Se]2+ biotin synthase compare to the native enzyme?
A2: While the [2Fe-2Se]2+ biotin synthase can produce selenobiotin, its activity is lower compared to the native [2Fe-2S]2+ enzyme utilizing sulfur. [] Interestingly, when the [2Fe-2Se]2+ enzyme is assayed with Na2S, leading to a [4Fe-4S]2+ cluster, the activity improves, and a mixture of biotin and selenobiotin is produced. [] This suggests a degree of chalcogen exchange within the cluster during the reaction, further highlighting the complexity of the catalytic mechanism.
Q3: What structural insights do we have regarding selenobiotin and its interactions?
A3: While a full structural characterization is still pending, there's information about selenobiotin's interaction with streptavidin, a protein known for its high affinity towards biotin. Research mentions an "SFX structure of corestreptavidin-selenobiotin complex". [] This suggests that, similar to biotin, selenobiotin can also bind to streptavidin, possibly through a similar mechanism. Further research is needed to elucidate the specifics of this interaction and its potential implications.
Q4: Are there synthetic routes available for producing selenobiotin?
A5: Yes, a total synthesis of selenobiotin has been achieved. [] Additionally, a separate study focuses on the "SYNTHESIS OF (+)-SELENOBIOTIN". [] These synthetic approaches are essential for obtaining sufficient quantities of selenobiotin for further research and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


